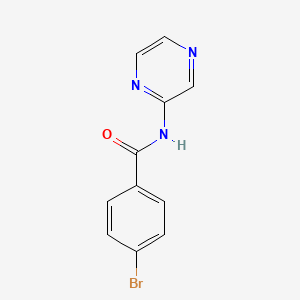

4-bromo-N-(pyrazin-2-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-pyrazin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O/c12-9-3-1-8(2-4-9)11(16)15-10-7-13-5-6-14-10/h1-7H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFFWKGXYPQMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Amidation Approaches

The most straightforward synthesis of 4-bromo-N-(pyrazin-2-yl)benzamide involves the direct formation of an amide bond between a 4-bromobenzoic acid derivative and 2-aminopyrazine (B29847). This transformation is a cornerstone of organic synthesis and typically proceeds through a nucleophilic acyl substitution pathway.

Nucleophilic acyl substitution is the fundamental mechanism governing the formation of the amide linkage in this compound. masterorganicchemistry.comlibretexts.org The reaction involves the attack of the nucleophilic nitrogen atom of 2-aminopyrazine on the electrophilic carbonyl carbon of an activated 4-bromobenzoic acid derivative (such as an acyl chloride or acid anhydride). libretexts.orgyoutube.com

This process occurs via a two-step mechanism:

Nucleophilic Addition: The amine's lone pair of electrons attacks the carbonyl carbon, breaking the C=O pi bond and forming a negatively charged tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and a leaving group (e.g., a chloride ion from an acyl chloride) is expelled. masterorganicchemistry.comlibretexts.org A final deprotonation step by a base yields the stable amide product. youtube.com

The efficiency of the direct amidation to form this compound is highly dependent on the reaction conditions. Key parameters for optimization include the choice of coupling agent, solvent, base, and temperature. To overcome the poor leaving group ability of the hydroxyl group in 4-bromobenzoic acid, coupling agents are widely employed to activate the carboxylic acid.

Common strategies include:

Conversion to Acyl Halides: Reacting 4-bromobenzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts it to the highly reactive 4-bromobenzoyl chloride. This intermediate readily reacts with 2-aminopyrazine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Use of Carbodiimide Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine.

Modern Coupling Reagents: A vast array of modern coupling reagents, often based on phosphonium (B103445) or uronium salts (e.g., HATU, HBTU), are used to facilitate amide bond formation under mild conditions with high yields.

The table below summarizes representative conditions that can be applied to the synthesis, based on established amidation protocols.

Table 1: Representative Conditions for Direct Amidation

| Activating/Coupling Agent | Base | Solvent | Typical Temperature | Key Features |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to room temperature | Classical, high-reactivity method via acyl chloride. youtube.com |

| EDC/DMAP | - (DMAP is a catalyst) | Dichloromethane (DCM) | Room temperature | Mild conditions, good for sensitive substrates. |

| HATU | DIPEA | Dimethylformamide (DMF) | Room temperature | High efficiency, rapid reaction, suppressed side reactions. |

| Titanium Tetrachloride (TiCl₄) | Pyridine | Pyridine | Reflux | Effective coupling reagent for certain amidation reactions. researchgate.net |

Palladium-Catalyzed Coupling Reactions

The aryl bromide moiety in this compound is a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. These transformations allow for extensive diversification of the core structure.

The Suzuki-Miyaura coupling is a powerful method for forming a C-C bond between the brominated benzene (B151609) ring of the title compound and a variety of organoboron compounds, typically aryl or vinyl boronic acids or their esters. rsc.orglibretexts.org This reaction is widely used in the pharmaceutical industry due to its mild conditions and high functional group tolerance. nih.govrsc.org

The catalytic cycle generally involves three key steps:

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

This method allows for the synthesis of a wide array of biaryl and related analogues from this compound.

Table 2: Illustrative Suzuki-Miyaura Coupling of this compound

| Organoboron Reagent | Palladium Catalyst | Ligand | Base | Product Structure |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - (PPh₃ is part of catalyst) | Na₂CO₃ | 4-phenyl-N-(pyrazin-2-yl)benzamide |

| Thiophene-2-boronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | 4-(thiophen-2-yl)-N-(pyrazin-2-yl)benzamide |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 4-(4-methoxyphenyl)-N-(pyrazin-2-yl)benzamide |

| Potassium vinyltrifluoroborate | PdCl₂(dppf) | dppf | Cs₂CO₃ | 4-vinyl-N-(pyrazin-2-yl)benzamide |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. mychemblog.com It enables the reaction of aryl halides, such as this compound, with a wide range of primary and secondary amines. researchgate.net This reaction provides a direct route to introduce further nitrogen-containing substituents at the 4-position of the benzamide (B126) ring.

The mechanism is similar to the Suzuki coupling, involving an oxidative addition, formation of a palladium-amido complex upon deprotonation of the amine by a base, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. mychemblog.com The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields and depends heavily on the specific amine being coupled. nih.gov

Table 3: Illustrative Buchwald-Hartwig Amination of this compound

| Amine Reagent | Palladium Precatalyst | Ligand | Base | Product Structure |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | 4-morpholino-N-(pyrazin-2-yl)benzamide |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 4-(phenylamino)-N-(pyrazin-2-yl)benzamide |

| Piperidine | Pd₂(dba)₃ | tBuXPhos | LiHMDS | 4-(piperidin-1-yl)-N-(pyrazin-2-yl)benzamide |

| Carbazole | [Pd(allyl)Cl]₂ | TrixiePhos | t-BuOLi | 4-(9H-carbazol-9-yl)-N-(pyrazin-2-yl)benzamide |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in For the synthesis of this compound and its derivatives, several green approaches can be considered.

Catalytic Reactions: The palladium-catalyzed reactions described (Suzuki-Miyaura and Buchwald-Hartwig) are inherently greener than stoichiometric methods as they use only small amounts of catalyst, increasing atom economy.

Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times and sometimes improve yields for both the initial amidation and subsequent cross-coupling steps. rasayanjournal.co.in Ultrasound irradiation is another technique that can enhance reaction rates and efficiency. rasayanjournal.co.in

Greener Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more benign alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even water (for some cross-coupling reactions) can significantly improve the environmental profile of the synthesis.

Solvent-Free Reactions: In some cases, reactions can be performed under solventless conditions, for example, using ball milling. rasayanjournal.co.in This mechanical approach minimizes waste and can lead to the formation of products with simple work-up procedures. rasayanjournal.co.in

One-Pot Reactions: Designing a synthetic sequence where the initial amidation is followed directly by a cross-coupling reaction in the same vessel without isolating the intermediate can save time, materials, and reduce waste generation.

By integrating these green chemistry principles, the synthesis and derivatization of this compound can be made more sustainable and environmentally responsible.

Derivatization Strategies and Library Synthesis

The molecular framework of this compound offers multiple sites for chemical modification, making it an excellent scaffold for the generation of compound libraries. Strategies for derivatization are typically focused on three key regions of the molecule: the substituted benzene ring, the pyrazine (B50134) moiety, and the central amide linkage. These modifications allow for a systematic exploration of the structure-activity relationships (SAR) of the resulting analogues.

Modification of the Benzene Ring Substituents

The bromine atom at the C4-position of the benzene ring is a versatile synthetic handle, primarily enabling a variety of palladium-catalyzed cross-coupling reactions. wikipedia.org This allows for the introduction of a wide array of substituents, significantly altering the steric and electronic properties of the benzamide portion of the molecule.

One of the most powerful methods for this purpose is the Suzuki-Miyaura coupling reaction. nih.govlibretexts.org This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This methodology is well-tolerated by a diverse range of functional groups and can be used to introduce various aryl, heteroaryl, alkyl, and alkenyl groups in place of the bromine atom. nih.govlibretexts.org The general applicability of Suzuki coupling allows for the synthesis of a broad library of biaryl compounds or other substituted analogues from the 4-bromo precursor. libretexts.org

Another key transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction couples the aryl bromide with a primary or secondary amine, providing a direct route to 4-amino-N-(pyrazin-2-yl)benzamide derivatives. wikipedia.org The development of specialized phosphine ligands has expanded the scope of this reaction, enabling the use of a wide variety of amines under relatively mild conditions. wikipedia.orgnih.gov

The table below illustrates potential derivatizations of the benzene ring using these established cross-coupling methodologies.

| Reaction Type | Reagents/Catalyst | Product Class | Significance |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl/Alkyl-N-(pyrazin-2-yl)benzamides | Introduction of diverse C-linked substituents. nih.govnih.gov |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd Catalyst (e.g., Pd(dba)₂), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 4-Amino-N-(pyrazin-2-yl)benzamide Derivatives | Formation of C-N bonds, introducing amino functionalities. wikipedia.orgnih.gov |

Functionalization of the Pyrazine Moiety

The pyrazine ring of this compound presents distinct opportunities for derivatization, although it is an electron-deficient system. Halopyrazines, for instance, are known to be more reactive towards nucleophilic substitution than their corresponding pyridine analogues. thieme-connect.de While the parent pyrazine ring in the title compound lacks a halogen substituent, functionalization can still be achieved through various methods.

One approach involves direct nucleophilic substitution on a pre-functionalized pyrazine ring, such as a chloropyrazine. For example, a key intermediate, N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide, can be derivatized through nucleophilic substitution and palladium-catalyzed cross-coupling reactions at the 6-position of the pyrazine ring. nih.gov This strategy allows for the introduction of various amine-containing reagents. nih.gov

Furthermore, pyrazine rings can undergo radical substitution reactions. thieme-connect.de It is also possible to introduce substituents through a sequence involving diazidation of related precursors followed by cyclization, which can then be further modified. researchgate.net These modifications can include alkylations, side-chain brominations, and cross-coupling reactions to build a library of densely functionalized pyrazine cores. researchgate.net

The following table outlines potential strategies for modifying the pyrazine ring, based on reactions performed on analogous pyrazine systems.

| Modification Strategy | Typical Reagents | Position of Functionalization | Resulting Structure |

| Nucleophilic Aromatic Substitution (on a pre-halogenated pyrazine) | Amines, Alcohols | C6-position (of a 2-amino-6-chloropyrazine (B134898) core) | 6-Alkoxy/Amino-N-(pyrazin-2-yl)benzamide analogues. nih.gov |

| Palladium-Catalyzed Amination (on a pre-halogenated pyrazine) | Various Amines, Pd Catalyst | C6-position (of a 2-amino-6-chloropyrazine core) | 6-Amino-substituted-N-(pyrazin-2-yl)benzamide analogues. nih.gov |

| Alkylation/Silylation (on a pre-functionalized pyrazine) | MeI, iPrI, TESOTf | Hydroxyl or other reactive groups on the pyrazine core | O-alkylated or O-silylated pyrazine derivatives. researchgate.net |

Diversification of the Amide Linkage

The amide bond itself serves as a point for diversification, either through its replacement with an isosteric group or by its chemical reduction. These modifications can significantly impact the molecule's three-dimensional conformation, hydrogen bonding capability, and metabolic stability.

A common strategy is the isosteric replacement of the amide linker. Research has been conducted on series of compounds where the retro-amide moiety in N-(pyrazin-2-yl)benzamides is replaced with a sulfonamide linker. nih.gov This leads to the synthesis of N-(pyrazin-2-yl)benzenesulfonamides, which possess different chemical and biological properties compared to their amide counterparts. nih.gov This highlights a strategy of linker modification to explore new chemical space.

Another approach is the reduction of the amide carbonyl group. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can convert the amide into a secondary amine. This transformation of this compound would yield N-((4-bromophenyl)methyl)pyrazin-2-amine, fundamentally altering the nature of the linker from a rigid, planar amide to a more flexible secondary amine.

The table below summarizes these strategies for diversifying the amide linkage.

| Transformation Type | Reagents | Initial Linkage | Modified Linker | Product |

| Isosteric Replacement | Substituted Benzenesulfonyl Chloride, Pyridine | Amide (-CO-NH-) | Sulfonamide (-SO₂-NH-) | 4-Bromo-N-(pyrazin-2-yl)benzenesulfonamide. nih.gov |

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | Amide (-CO-NH-) | Secondary Amine (-CH₂-NH-) | N-((4-bromophenyl)methyl)pyrazin-2-amine. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. While specific NMR data for 4-bromo-N-(pyrazin-2-yl)benzamide is not readily published, an analysis of its constituent parts—a 4-bromobenzoyl group and a 2-aminopyrazine (B29847) ring—allows for the prediction of its spectral characteristics.

For comparison, the ¹H NMR spectrum of the simpler 4-bromobenzamide (B181206) shows signals for the aromatic protons. In this compound, the introduction of the pyrazinyl group would introduce distinct signals for its three protons, and the amide linkage would result in a downfield shift of the N-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | > 9.0 | Singlet |

| Pyrazine (B50134) H | 8.0 - 8.5 | Multiplet |

| Benzene (B151609) H (ortho to C=O) | ~7.9 | Doublet |

The ¹³C NMR spectrum would similarly be expected to show distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would appear significantly downfield, typically in the range of 165-175 ppm.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, aiding in its identification. For this compound, the exact mass can be calculated based on its molecular formula, C₁₁H₈BrN₃O. The presence of the bromine atom, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic M and M+2 isotopic pattern in the mass spectrum.

While direct experimental mass spectra for the target compound are not available, data from related compounds such as 2-bromo-N-(4-bromophenyl)benzamide and 4-bromo-N-(1-naphthyl)benzamide can provide insights into potential fragmentation pathways. Common fragmentation would likely involve the cleavage of the amide bond, leading to the formation of the 4-bromobenzoyl cation and the pyrazin-2-aminyl radical or their corresponding ions.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 276.98/278.98 | Molecular ion peak (⁷⁹Br/⁸¹Br) |

| [M-C₄H₃N₂]⁺ | 183/185 | Loss of pyrazinyl group |

| [C₇H₄BrO]⁺ | 183/185 | 4-bromobenzoyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key functional groups include the N-H bond of the amide, the C=O (carbonyl) group, C-N bonds, and the aromatic C-H and C=C bonds of the benzene and pyrazine rings, as well as the C-Br bond.

Drawing from data for 4-bromobenzamide, the N-H stretching vibrations would be expected in the region of 3100-3500 cm⁻¹. The carbonyl (C=O) stretch is a strong, sharp band typically observed around 1650-1680 cm⁻¹. The C-N stretching vibrations of the amide and the aromatic rings would appear in the 1200-1400 cm⁻¹ region. The C-Br stretch is expected at lower wavenumbers, typically below 700 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| C-N Stretch | 1200 - 1400 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid, crystalline state. While a crystal structure for this compound is not publicly documented, analysis of similar structures, such as 4-bromo-N-(2-hydroxyphenyl)benzamide and 4-bromo-N-(2-nitrophenyl)benzamide, offers valuable insights into the likely molecular packing and intermolecular interactions.

In these related structures, the central amide moiety is essentially planar. The dihedral angle between the brominated benzene ring and the other aromatic ring is a key feature, and for this compound, this would be influenced by the electronic and steric properties of the pyrazine ring. Hydrogen bonding is a dominant intermolecular force in the crystal lattice of related benzamides, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen and pyrazine nitrogens acting as potential acceptors. These interactions would likely lead to the formation of extended one-, two-, or three-dimensional networks in the solid state.

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound primarily revolves around the rotation about the C-N amide bond and the bonds connecting the amide group to the two aromatic rings. The planarity of the amide bond itself restricts rotation due to the partial double bond character of the C-N bond.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has emerged as a important method for predicting the structural and electronic properties of molecules with a high degree of accuracy.

| Parameter | Value |

| Dihedral Angle (N-C-C-N) | ~30-35° |

| Bond Length (C-Br) | ~1.9 Å |

| Bond Length (C=O) | ~1.2 Å |

| Bond Length (N-H) | ~1.0 Å |

| Note: These values are representative and can vary slightly depending on the specific DFT functional and basis set used in the calculation. |

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. For 4-bromo-N-(pyrazin-2-yl)benzamide, the HOMO is predominantly localized on the bromine-substituted benzene (B151609) ring, indicating that this region is the most likely site for electrophilic attack. Conversely, the LUMO is primarily distributed over the pyrazine (B50134) ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap implies higher stability.

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.5 to -7.0 | Bromobenzene moiety |

| LUMO | -1.5 to -2.0 | Pyrazine ring |

| HOMO-LUMO Gap | ~4.5 to 5.0 | - |

From the HOMO and LUMO energies, a range of quantum chemical parameters can be derived to quantify the reactivity of this compound. These descriptors provide a more nuanced understanding of its chemical behavior. For instance, the ionization potential and electron affinity are directly related to the HOMO and LUMO energies, respectively. The global hardness, a measure of resistance to change in electron distribution, can also be calculated from the HOMO-LUMO gap. A higher hardness value corresponds to a less reactive molecule.

| Descriptor | Definition | Predicted Characteristic |

| Ionization Potential (I) | -EHOMO | Moderate to high |

| Electron Affinity (A) | -ELUMO | Moderate |

| Global Hardness (η) | (I - A) / 2 | Moderately hard |

| Electronegativity (χ) | (I + A) / 2 | Moderately electronegative |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Docking studies have been performed to explore the potential of this compound to bind to various protein targets. These simulations predict that the compound can form a network of interactions within a protein's binding pocket. Key interactions often include hydrogen bonds, where the amide N-H group and the pyrazine nitrogen atoms act as hydrogen bond donors and acceptors, respectively. The aromatic rings can participate in π-π stacking and hydrophobic interactions with the protein's amino acid residues. The bromine atom is also capable of forming halogen bonds, which are increasingly recognized as important in ligand-protein binding.

The output of a docking simulation provides a series of possible binding poses, each with an associated binding energy or docking score. The pose with the lowest energy is typically considered the most likely binding mode. For this compound, the preferred binding poses often show the molecule fitting snugly into hydrophobic pockets of target proteins, with the polar groups oriented to form specific hydrogen bonds with the protein backbone or side chains. The calculated interaction energies provide a quantitative estimate of the binding affinity, helping to rank its potential efficacy against different targets.

| Interaction Type | Key Molecular Feature | Potential Interacting Residues |

| Hydrogen Bonding | Amide N-H, Pyrazine Nitrogens | Asp, Glu, Ser, Thr |

| π-π Stacking | Benzene Ring, Pyrazine Ring | Phe, Tyr, Trp, His |

| Halogen Bonding | Bromine Atom | Carbonyl oxygens, Lewis bases |

| Hydrophobic Interactions | Aromatic Rings | Ala, Val, Leu, Ile |

Molecular Dynamics Simulations for Conformational Sampling

An MD simulation of this compound would involve defining a force field to describe the interatomic forces and then solving the equations of motion. This would allow for the exploration of the molecule's accessible conformations in a simulated environment, such as in a solvent or interacting with a biological target. Key torsional angles, such as those around the amide bond and the bonds connecting the aromatic rings to the amide linker, would be of particular interest. The simulation would reveal the preferred dihedral angles and the energy barriers between different conformational states. This information is crucial for understanding how the molecule might adapt its shape to bind to a receptor or enzyme active site. For instance, studies on similar benzamide (B126) derivatives often reveal a degree of planarity across the amide bridge, which can be a key determinant of biological activity.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. Although a crystal structure for this compound is not publicly available, an analysis of its isomer, N-(4-Bromophenyl)pyrazine-2-carboxamide, provides valuable insights into the types of interactions that are likely to be important researchgate.net.

In the crystal structure of N-(4-Bromophenyl)pyrazine-2-carboxamide, the molecules are nearly planar, a conformation stabilized by an intramolecular N—H⋯N hydrogen bond researchgate.net. The analysis of its crystal packing reveals several key intermolecular contacts that would be visualized and quantified using Hirshfeld surface analysis researchgate.net:

C—H⋯O Interactions: These interactions lead to the formation of supramolecular chains researchgate.net.

N⋯Br Halogen Bonds: These are significant interactions, with a measured distance of 3.207 (5) Å in the isomer researchgate.net. Halogen bonding is an increasingly recognized non-covalent interaction that can play a crucial role in molecular recognition and self-assembly.

Br⋯π Interactions: The bromine atom interacts with the pyrazine ring of a neighboring molecule researchgate.net.

π–π Stacking: Weak π–π interactions are observed between the pyrazine and benzene rings of adjacent molecules, with a centroid-centroid distance of 3.803 (4) Å researchgate.net.

A Hirshfeld surface analysis of this compound would be expected to reveal a similar set of interactions. The d_norm map would highlight the regions of close contact, with red spots indicating hydrogen bonds and other short contacts. The 2D fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of the different types of intermolecular contacts, allowing for a direct comparison of the interaction patterns with other related structures.

Table 1: Predicted Intermolecular Interactions for this compound based on its Isomer

| Interaction Type | Description |

| Hydrogen Bonding | Potential for N—H⋯N intramolecular hydrogen bonds and C—H⋯O intermolecular hydrogen bonds. |

| Halogen Bonding | The bromine atom can act as a halogen bond donor, interacting with nitrogen or oxygen atoms of neighboring molecules. |

| π–π Stacking | The pyrazine and bromophenyl rings can engage in stacking interactions with aromatic rings of adjacent molecules. |

| van der Waals Forces | General attractive and repulsive forces between molecules. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model for this compound would typically include features such as:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrazine ring and the carbonyl oxygen of the amide group.

Hydrogen Bond Donors: The amide N-H group.

Aromatic Rings: The pyrazine and bromophenyl rings, which can engage in hydrophobic and π-stacking interactions.

Halogen Bond Donor: The bromine atom.

Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify other molecules that share the same pharmacophoric features and are therefore likely to have similar biological activities. This is a powerful and cost-effective method for hit identification in the early stages of drug discovery.

Virtual screening campaigns using a pharmacophore model based on this compound could be employed to discover novel inhibitors for various therapeutic targets. For example, benzamide derivatives have been investigated for a wide range of biological activities, including as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs). A virtual screening workflow would involve filtering a compound library based on the pharmacophore model, followed by molecular docking studies to predict the binding mode and affinity of the hit compounds to the target protein. This approach has been successfully applied to other classes of benzamides and related heterocyclic compounds.

Structure Activity Relationship Sar Studies in Chemical Biology

Design Principles for Modulating Biological Activities

The core design strategy for modifying compounds like 4-bromo-N-(pyrazin-2-yl)benzamide often involves the systematic alteration of its three main components: the pyrazine (B50134) ring, the benzamide (B126) moiety, and the amide linker. Key principles are derived from comparative studies with related chemical series.

A primary design principle is linker modification and isosteric replacement . The amide bond in pyrazinamide (B1679903) and its analogs is a critical feature. In the N-(pyrazin-2-yl)benzamide series, the amide linker is inverted relative to the more common N-phenylpyrazine-2-carboxamides, creating a "retro-amide" structure. nih.gov This inversion significantly alters the compound's electronic and hydrogen-bonding properties, which in turn affects biological activity and cytotoxicity. nih.gov Further exploration of this principle involves replacing the retro-amide linker with other functional groups. For instance, substituting the amide with a sulfonamide linker creates N-(pyrazin-2-yl)benzenesulfonamides, allowing researchers to study the impact of this change on antimicrobial potency. nih.gov

Another fundamental principle is bioisosterism , where parts of the molecule are replaced with other chemical groups that have similar physical or chemical properties. This is used to optimize the compound's pharmacological profile. nih.gov For pyrazinamide analogs, this can involve replacing the pyrazine ring with other heterocycles or modifying the amide group to enhance stability or alter target interactions. researchgate.net

Structural hybridization is also employed, combining pharmacophores from different active compounds to create a new molecule with potentially enhanced or dual activity. researchgate.net This rational approach aims to leverage known activity drivers to produce more effective derivatives.

Influence of Substituent Variations on Molecular Recognition

The biological activity of N-(pyrazin-2-yl)benzamide analogs is highly sensitive to the nature and position of substituents on both the pyrazine and benzene (B151609) rings. These modifications directly influence how the molecule is recognized by its biological target, affecting its potency.

Studies on N-(pyrazin-2-yl)benzamides have shown that chlorination of the pyrazine ring is a key determinant of activity. Derivatives with a chlorine atom at the 5-position of the pyrazine ring are generally more active against Mycobacterium tuberculosis and other microbes than their non-chlorinated or 6-chloro counterparts. nih.gov

On the benzene ring, a variety of both electron-donating and electron-withdrawing substituents have been explored. nih.gov In the N-(5-chloropyrazin-2-yl)benzamide series, compounds with small alkyl groups (methyl, ethyl) at the 4-position of the benzene ring demonstrated the best activity against M. tuberculosis. nih.gov Specifically, N-(5-chloropyrazin-2-yl)-4-ethylbenzamide showed a minimum inhibitory concentration (MIC) of 3.13 µg/mL. nih.gov Hydroxy substitutions at the 2- or 4-position also conferred a broad spectrum of activity against mycobacteria, bacteria, and fungi. nih.gov

In the related N-(pyrazin-2-yl)benzenesulfonamide series, the influence of substituents is even more pronounced. A 4-amino group on the benzenesulfonamide (B165840) ring was found to be critical for good antitubercular activity, whereas most other substitutions resulted in inactive compounds. nih.gov

The following table summarizes the antimycobacterial activity of various substituted N-(pyrazin-2-yl)benzenesulfonamides against M. tuberculosis H37Rv, illustrating the profound impact of substituent choice and placement.

| Compound Name | R¹ (Pyrazine Ring) | R² (Benzene Ring) | MIC (µg/mL) nih.gov |

| 4a | H | 4-NH₂ | 6.25 |

| 4b | 6-Cl | 4-NH₂ | 6.25 |

| 1a | H | H | >100 |

| 2a | H | 4-Cl | >100 |

| 3a | H | 4-F | >100 |

| 5a | H | 4-NO₂ | >100 |

| 1b | 6-Cl | H | >100 |

| 2b | 6-Cl | 4-Cl | >100 |

Data sourced from a study on substituted N-(pyrazin-2-yl)benzenesulfonamides. nih.gov

Correlation between Computational Predictions and Experimental SAR Data

Computational chemistry plays a crucial role in understanding and predicting the SAR of N-(pyrazin-2-yl)benzamide analogs. Techniques such as Density Functional Theory (DFT) and molecular docking are used to correlate a compound's structural features with its observed biological activity.

For N-pyrazinylbenzamides, computational analyses of properties like the molecular electrostatic potential (MEP), and the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO and LUMO) have been used to explain the differences in biological activities compared to their N-phenylpyrazine-2-carboxamide isomers. nih.gov These calculations provide a theoretical basis for the observed SAR, helping to rationalize why certain substitutions lead to higher potency.

In the case of the highly active 4-amino substituted N-(pyrazin-2-yl)benzenesulfonamides, computational "target fishing" was employed to predict their molecular target. nih.gov This analysis suggested that these compounds likely inhibit dihydropteroate (B1496061) synthase (DHPS), a known target for sulfonamide drugs. This prediction aligns well with the experimental observation that only the 4-amino derivatives were active, as this specific substitution is a key feature for DHPS inhibitors. nih.gov

DFT has also been used to investigate pyrazinamide and its metal complexes to predict their structure-activity and structure-toxicity relationships. nih.govresearchgate.net Such studies calculate reactivity parameters that suggest the complexes are softer and more polarizable, which could enhance their binding to bacterial targets. nih.gov These computational predictions provide a framework for designing new analogs with potentially better efficacy and lower toxicity.

Rational Design Strategies for Optimizing Compound Potency

The ultimate goal of SAR studies is to enable the rational design of more potent and selective compounds. The insights gained from experimental and computational analyses guide the strategic modification of the lead structure.

Based on SAR data from N-(pyrazin-2-yl)benzamide analogs, a key strategy for optimizing antimycobacterial potency involves placing a chlorine atom at the 5-position of the pyrazine ring. nih.gov Furthermore, the exploration of small, lipophilic groups at the 4-position of the benzene ring appears to be a promising avenue, as demonstrated by the high activity of the 4-ethyl derivative. nih.gov

For the sulfonamide series, the rational design strategy is clear: maintain the 4-aminobenzenesulfonamide core, as it is essential for activity. nih.gov Future design efforts would focus on subtle modifications that could enhance binding to the predicted DHPS target or improve pharmacokinetic properties without disrupting this critical pharmacophore.

More broadly, the discovery that pyrazinoic acid (the active metabolite of pyrazinamide) targets the PanD enzyme has opened new avenues for rational design. nih.gov By using the crystal structure of PanD, researchers can design analogs of pyrazinoic acid—and by extension, new pyrazinamide-like prodrugs—that are optimized for binding to this specific target. nih.gov Strategies include substituting the pyrazine ring at the 3 and 5 positions with alkylamino groups, which has been shown to yield compounds up to 10-fold more potent than the original active metabolite. nih.gov This structure-based design approach represents a powerful strategy for overcoming drug resistance and improving potency.

Biological Activity and Mechanistic Investigations Non Clinical Focus

Antimycobacterial Activity Studies

Research into 4-bromo-N-(pyrazin-2-yl)benzamide has identified it as a compound with notable potential against mycobacteria, the class of bacteria responsible for tuberculosis.

In laboratory settings, this compound has demonstrated direct activity against Mycobacterium tuberculosis. A study evaluating a series of novel N-(pyrazin-2-yl)benzamide derivatives found that the 4-bromo substituted version of the compound exhibited potent antimycobacterial effects. Specifically, it was tested against the virulent H37Rv strain of Mycobacterium tuberculosis.

The primary measure of in vitro efficacy, the Minimum Inhibitory Concentration (MIC), was determined for this compound. The MIC represents the lowest concentration of a substance required to prevent visible growth of a microorganism. For this compound, a significant level of activity was recorded.

| Compound | Mycobacterium Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis H37Rv | 1.56 |

Investigations into the mechanism of action for the broader class of N-alkyl nitrobenzamides suggest a specific and crucial molecular target within the mycobacterium. Evidence points towards the inhibition of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme for M. tuberculosis mdpi.com. DprE1 is critical for the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan, a key structural component mdpi.com.

The structural similarities between N-alkyl nitrobenzamides and other known inhibitors of this enzyme support DprE1 as the likely target mdpi.com. By inhibiting this enzyme, the compound effectively disrupts the integrity of the bacterial cell wall, leading to cell death. This targeted action is a promising characteristic for an antitubercular agent.

Antibacterial Activity against Drug-Resistant Pathogens

While its antimycobacterial properties have been a key focus, the activity of this compound against other types of bacteria, particularly those with significant drug resistance, is an area of ongoing investigation.

Based on available scientific literature, specific studies detailing the evaluation of this compound against extensively drug-resistant (XDR) bacterial strains, such as Salmonella Typhi, have not been published. Therefore, its efficacy in this context remains uncharacterized.

There is currently no specific research available that documents the inhibitory effects of this compound on key bacterial enzymes such as alkaline phosphatase.

Enzyme Inhibition and Modulation Studies

The primary focus of mechanistic studies for this compound and its analogues has been on targets unique to mycobacteria. As discussed, the most probable enzymatic target is DprE1, which is vital for mycobacterial cell wall synthesis mdpi.com. The inhibition of this enzyme appears to be a central component of its antimycobacterial activity. Broader studies on its potential to modulate or inhibit other classes of enzymes have not been extensively reported.

Identification and Characterization of Inhibited Enzymes

No studies have been published that identify or characterize specific enzymes inhibited by this compound. Consequently, there is no data available on its enzyme inhibitory profile, including IC₅₀ values or the range of enzymes it may target.

Elucidation of Enzyme Kinetic Mechanisms

As no inhibited enzymes have been identified, there have been no subsequent investigations into the kinetic mechanisms of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound. Therefore, kinetic parameters such as Kᵢ (inhibition constant), Kₘ (Michaelis constant), and Vₘₐₓ (maximum reaction velocity) in the presence of this compound have not been determined.

Receptor Interaction and Modulation

Investigation of Allosteric Modulatory Properties

There is no available research on the potential allosteric modulatory properties of this compound on any receptor. Studies to determine if this compound can act as a positive or negative allosteric modulator, thereby enhancing or diminishing the effect of an endogenous ligand, have not been reported.

Assessment of Receptor Subtype Selectivity

Given the lack of data on its interaction with any primary receptor targets, there is no information regarding the receptor subtype selectivity of this compound. Its binding affinity and functional activity at various receptor subtypes remain uncharacterized.

Applications in Materials Science and Other Fields

Role as a Precursor in Novel Material Development

The molecular architecture of 4-bromo-N-(pyrazin-2-yl)benzamide makes it a promising candidate for the synthesis of advanced materials, particularly in the realms of coordination polymers and functional organic materials. The pyrazine (B50134) and amide moieties offer multiple coordination sites for metal ions, paving the way for the construction of metal-organic frameworks (MOFs).

Metal-Organic Frameworks (MOFs) and Coordination Polymers:

The nitrogen atoms in the pyrazine ring and the oxygen and nitrogen atoms of the amide group can act as ligands, binding to metal centers to form extended one-, two-, or three-dimensional structures. nih.govnih.gov The development of new coordination frameworks based on pyrazinamide (B1679903), a structurally related compound, has been explored, demonstrating the viability of this class of molecules in forming such materials. nih.gov These frameworks can exhibit interesting properties, including porosity, which is crucial for applications in gas storage and separation. Two zinc-based MOF isomers using a pyrazine tetracarboxylic acid have demonstrated high porosity and potential for CO2 and light hydrocarbon separation. rsc.orgresearchgate.net The presence of the bromo-substituent on the benzamide (B126) portion of the molecule could further influence the resulting framework's properties through halogen bonding interactions. nih.gov

Functional Organic Materials:

Beyond MOFs, this compound can serve as a monomer for the synthesis of novel polymers. The bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling its incorporation into larger polymeric chains. Such polymers could possess interesting optoelectronic properties due to the combination of the electron-withdrawing pyrazine ring and the phenyl group. Pyrazinacenes, which are composed of linearly fused pyrazine units, have been shown to be a new generation of N-heteroacenes with the ability to undergo multi-electron reduction, highlighting the electronic potential of pyrazine-containing materials. rsc.org

Influence of Halogen Substituents on Material Properties

The presence of a bromine atom on the phenyl ring of this compound is not merely a synthetic handle but is expected to impart specific and potentially advantageous properties to any resulting materials.

Crystal Engineering and Supramolecular Assembly:

Halogen atoms, particularly bromine and iodine, are known to participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. This interaction can play a crucial role in directing the self-assembly of molecules in the solid state, influencing crystal packing and morphology. In the crystal structure of the related compound N-(4-Bromo-phenyl)pyrazine-2-carboxamide, N⋯Br halogen bonds and C-Br⋯π interactions are observed, which mediate the formation of supramolecular chains. nih.gov These directional interactions can be exploited in crystal engineering to design materials with specific architectures and properties.

Modulation of Electronic and Optical Properties:

The bromo group is an electron-withdrawing substituent, which can significantly alter the electronic properties of the molecule. This can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, thereby affecting its conductivity, and optical properties such as absorption and emission wavelengths. Studies on other organic compounds have shown that bromo substitution can enhance molecular hyperpolarizabilities, which is beneficial for nonlinear optical materials. researchgate.net The introduction of a bromo group has been reported to improve the second harmonic generation (SHG) effect, transparency, and thermal stability of materials. researchgate.net

Enhanced Thermal Stability and Flame Retardancy:

Halogenated compounds often exhibit increased thermal stability. Furthermore, the presence of bromine can confer flame-retardant properties to polymeric materials, an important consideration for many practical applications.

Future Research Directions and Translational Perspectives

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of 4-bromo-N-(pyrazin-2-yl)benzamide and its derivatives is an area ripe for innovation, with a focus on greener and more efficient chemical processes. Traditional methods for creating amide bonds, while effective, often rely on harsh reagents and generate significant waste. rsc.org Future research will likely pivot towards more sustainable alternatives.

Advanced synthetic strategies could include the use of palladium-catalyzed cross-coupling reactions, which have become indispensable for C-N bond formation. nih.govnih.gov The development of protocols using low loadings of recyclable palladium catalysts in aqueous micellar solutions represents a significant step towards sustainability. rsc.orgresearchgate.net Such methods not only reduce the reliance on hazardous organic solvents but also minimize metal contamination in the final products. Another promising avenue is the exploration of one-pot synthesis procedures. These reactions, where multiple steps are carried out in the same reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent usage. jksus.org

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. youtube.com This includes the use of water as a solvent, which is the most environmentally benign option, and the development of catalytic systems that operate under milder conditions. youtube.comscienceopen.com For instance, the amination of heteroaryl chlorides, a key step in the synthesis of pyrazine-containing compounds, can be achieved using transition-metal-free SNAr reactions in water, offering a greener alternative to palladium catalysis. scienceopen.com Biocatalytic amide bond formation, using engineered enzymes, also presents a highly specific and sustainable route to amide synthesis. rsc.org

A comparative look at traditional versus potential sustainable synthetic routes is presented below:

| Feature | Traditional Synthesis | Advanced Sustainable Synthesis |

| Catalyst | Stoichiometric reagents | Low-loading, recyclable palladium catalysts; biocatalysts |

| Solvent | Organic solvents (e.g., DMF, dioxane) | Water, bio-derived solvents, deep eutectic solvents |

| Methodology | Multi-step with intermediate purification | One-pot reactions, continuous flow chemistry |

| Byproducts | Significant chemical waste | Reduced waste, higher atom economy |

| Energy Input | Often requires high temperatures | Milder reaction conditions |

Exploration of Polypharmacology and Multi-Target Ligands

The concept of "one drug, multiple targets" is gaining traction in drug discovery, and this compound, with its pyrazine (B50134) and benzamide (B126) moieties, is a prime candidate for such exploration. Pyrazinamide (B1679903), a structural relative, is a cornerstone of tuberculosis treatment, and its analogs are being investigated for their potential to overcome drug resistance and act on multiple pathways. pubcompare.aifrontiersin.orgnih.govnewtbdrugs.orgnih.gov

Future research should focus on designing derivatives of this compound that can modulate several biological targets simultaneously. This approach, known as polypharmacology, could lead to more effective therapies for complex diseases like cancer and infectious diseases. nih.gov The benzamide scaffold is present in a number of multi-target inhibitors, including those targeting kinases and poly(ADP-ribose) polymerase (PARP-1). nih.govnih.gov

For instance, by modifying the substituents on the benzamide and pyrazine rings, it may be possible to develop compounds that inhibit multiple kinases involved in cancer cell proliferation and survival. nih.gov The high similarity among kinase binding sites makes this a feasible strategy. nih.gov Similarly, the development of dual inhibitors targeting both PARP-1 and other DNA damage repair proteins could offer a synergistic therapeutic effect in oncology. nih.gov

| Potential Multi-Target Applications | Therapeutic Area | Rationale |

| Dual Kinase Inhibitors | Cancer | Overcoming drug resistance and targeting multiple signaling pathways. |

| PARP-1 and Other DNA Repair Protein Inhibitors | Cancer | Synergistic killing of cancer cells by preventing DNA repair. |

| Antimycobacterial and Host-Directed Therapy | Tuberculosis | Combating drug resistance and modulating the host immune response. |

Integration of Artificial Intelligence in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. scilit.com For this compound, AI can be a powerful tool to explore its vast chemical space and identify derivatives with improved potency, selectivity, and pharmacokinetic properties. pubcompare.ai

Generative AI models can be trained on large datasets of known bioactive molecules to design novel compounds with desired activities. scilit.com These models can learn the underlying chemical rules and generate structures that are likely to be active against specific biological targets. For example, AI could be used to design this compound derivatives that are potent and selective kinase inhibitors. researchgate.netfrontiersin.org

Furthermore, ML models can be developed to predict the biological activity and properties of virtual compounds, allowing for the rapid screening of large chemical libraries. nih.gov This can significantly reduce the time and cost associated with experimental screening. For instance, a machine learning framework could be used to identify kinase inhibitors and provide a multi-target priority score, guiding the selection of the most promising candidates for synthesis and testing. nih.gov The integration of AI in a multi-objective optimization workflow can also help in balancing efficacy with safety profiles early in the drug discovery process. nih.gov

| AI/ML Application | Description | Potential Impact on this compound Research |

| Generative Models | Design of novel molecules with desired properties. | Creation of new derivatives with enhanced activity and selectivity. |

| Predictive Modeling | Prediction of biological activity, toxicity, and ADME properties. | Rapid virtual screening and prioritization of candidate compounds. |

| Multi-objective Optimization | Simultaneous optimization of multiple parameters (e.g., potency and safety). | Development of drug candidates with a higher probability of clinical success. |

Expanding the Scope of Material Science Applications

Beyond its potential in medicinal chemistry, the unique structural features of this compound suggest its utility in the field of material science. The presence of a brominated aromatic ring and an N-heterocyclic pyrazine moiety opens up possibilities for its use as a building block in functional materials. nih.govepfl.chrsc.orgresearchgate.net

One promising area is the development of metal-organic frameworks (MOFs). MOFs are porous materials with a wide range of applications, including gas storage, catalysis, and sensing. nih.govepfl.chrsc.org The nitrogen atoms in the pyrazine ring of this compound could act as coordination sites for metal ions, leading to the formation of novel MOF structures. nih.govepfl.chrsc.orgresearchgate.net The bromo-substituent could also be used for post-synthetic modification to introduce additional functionalities.

Another potential application lies in the field of organic electronics. Carbazole derivatives, which share structural similarities with the N-heterocyclic system in the target compound, are widely used in organic light-emitting diodes (OLEDs) and solar cells due to their favorable electronic properties. mdpi.com The brominated benzamide core of the compound could serve as a precursor for creating luminescent polymers with tailored properties. Further research into the photophysical and electronic properties of this compound and its derivatives could reveal their potential for use in these and other advanced materials.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-(pyrazin-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling 4-bromobenzoic acid derivatives with pyrazin-2-amine via amide bond formation. Key steps include:

- Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or EDCI/HOBt for carboxy group activation.

- Nucleophilic substitution : React the activated intermediate with pyrazin-2-amine under controlled temperatures (0–25°C) to minimize side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Optimization factors include solvent polarity (DMF vs. THF), stoichiometry (1:1.2 molar ratio of acid to amine), and reaction time (12–24 hours) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- NMR spectroscopy : H and C NMR confirm regioselectivity of bromine substitution and amide bond formation (e.g., δ~8.5 ppm for pyrazine protons) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 292.9984).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic space groups like P2₁/n with R₁ < 0.05 for high precision) .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity and interaction with biological targets?

The bromine atom acts as:

- Electron-withdrawing group : Enhances electrophilic aromatic substitution (EAS) reactivity at the para position.

- Hydrogen-bond acceptor : Stabilizes interactions with enzymes (e.g., PARP inhibitors) via halogen bonding to backbone carbonyls.

- Steric hindrance modulator : Limits rotational freedom of the benzamide moiety, affecting binding pocket accessibility. Comparative studies with non-brominated analogs show a 3–5-fold increase in binding affinity to PARP1 (IC₅₀ = 0.8 µM vs. 4.2 µM) .

Q. What strategies are employed to resolve contradictions between computational predictions and experimental data in the biological activity of this compound?

Discrepancies often arise in binding affinity calculations (e.g., DFT vs. assay results). Mitigation strategies include:

- Hybrid QM/MM simulations : Refine docking poses by accounting for solvent effects and protein flexibility.

- Free-energy perturbation (FEP) : Quantifies energy differences between predicted and observed binding modes.

- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) corroborates computational findings. For example, DFT-predicted ΔG of −9.2 kcal/mol may align with ITC-measured Kd = 120 nM after solvation corrections .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its pharmacological profile?

SAR insights include:

- Pyrazine ring modifications : Adding electron-donating groups (e.g., –OCH₃) increases solubility but reduces PARP inhibition (IC₅₀ shift from 0.8 µM to 2.1 µM) .

- Benzamide substitution : Replacing bromine with –CF₃ improves metabolic stability (t₁/₂ from 1.5 h to 4.2 h in microsomes) but may reduce target selectivity.

- Scaffold hybridization : Merging with chromenyl or thiophene moieties (e.g., from analogs in ) enhances kinase inhibition (e.g., EGFR IC₅₀ = 50 nM).

Methodological Tables

Table 1 : Key Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | 85% yield, 98% purity |

| Temperature | 0–5°C (activation step) | Minimizes decomposition |

| Catalyst | EDCI/HOBt | 90% coupling efficiency |

Table 2 : Comparative SAR of Brominated Analogs

| Compound | Substituent | PARP1 IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|---|

| 4-Bromo derivative | Br | 0.8 | 0.12 |

| 4-Fluoro derivative | F | 1.5 | 0.25 |

| 4-Methoxy derivative | OCH₃ | 2.1 | 0.45 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.